molecular formula C11H19N3S B13107009 3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole

3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole

Cat. No.: B13107009
M. Wt: 225.36 g/mol
InChI Key: JDMKPLSHTPXEKR-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, ethyl isothiocyanate, and hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-Cyclohexyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

3-cyclohexyl-4-ethyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C11H19N3S/c1-3-14-10(12-13-11(14)15-2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3

InChI Key

JDMKPLSHTPXEKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)C2CCCCC2

Origin of Product

United States

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